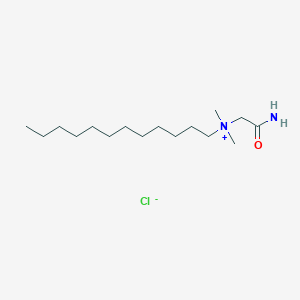

N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride: is a quaternary ammonium compound with a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications. Its structure includes a positively charged nitrogen atom, which contributes to its ability to interact with negatively charged surfaces and molecules.

準備方法

Synthetic Routes and Reaction Conditions:

Alkylation Reaction:

Industrial Production Methods:

Batch Process: In industrial settings, the compound is often produced in batch reactors where precise control over reaction conditions such as temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.

Continuous Flow Process: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oxo derivatives.

Reduction: Reduction reactions can convert the oxo group back to an amino group.

Substitution: The chloride ion can be substituted with other anions through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Silver nitrate or sodium hydroxide can be used to replace the chloride ion with other anions.

Major Products:

Oxidation Products: Oxo derivatives of the original compound.

Reduction Products: Amino derivatives.

Substitution Products: Compounds with different anions replacing the chloride ion.

科学的研究の応用

Pharmaceutical Applications

Gene Delivery Systems

One of the prominent applications of N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride is in gene delivery systems. Its ability to form lipoplex nanosystems enables effective transport of genetic material into cells, which is crucial for therapies targeting genetic disorders. Studies have demonstrated that this compound can enhance cellular uptake and improve the efficacy of gene delivery, making it a valuable component in the development of therapeutic agents for conditions such as cancer and genetic diseases .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its cationic nature allows it to interact with microbial membranes, leading to disruption and cell death. This property is particularly beneficial in developing new antibacterial agents to combat antibiotic-resistant strains . The effectiveness varies with the length and structure of the alkyl chain, with medium hydrophobicity correlating with higher antibacterial potency .

Cosmetic Applications

Surfactant in Personal Care Products

this compound serves as a surfactant in cosmetic formulations. Its amphiphilic nature allows it to reduce surface tension, making it effective in cleansing products and emulsions. This compound can enhance the stability and texture of creams and lotions, providing a smoother application experience .

Skin Conditioning Agent

In addition to its surfactant properties, this compound acts as a skin conditioning agent. It helps improve skin hydration and texture by forming a protective barrier on the skin's surface, thus preventing moisture loss. Its compatibility with other ingredients makes it a popular choice in formulations aimed at improving skin health .

Biotechnology Applications

Biocompatible Materials

The compound has been utilized in the development of biocompatible materials for medical applications. Its properties allow for the creation of scaffolds that support cell growth and tissue engineering applications. For instance, research has shown that incorporating this compound into polymer matrices can enhance cell adhesion and proliferation, making it suitable for regenerative medicine .

Drug Delivery Systems

In drug formulation, this compound can be used to develop controlled-release systems. Its ability to form micelles facilitates the encapsulation of hydrophobic drugs, improving their solubility and bioavailability. This characteristic is particularly advantageous in designing formulations for poorly soluble therapeutic agents .

Environmental Applications

Surfactants for Remediation

The environmental impact of surfactants is an area of growing research interest. This compound has been studied for its potential use in soil and water remediation processes. Its surfactant properties can aid in mobilizing contaminants, enhancing their removal from polluted sites . The biodegradability of this compound also makes it an attractive option for sustainable environmental practices.

Summary Table of Applications

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Pharmaceuticals | Gene delivery systems | Enhanced cellular uptake |

| Antimicrobial agents | Effective against resistant pathogens | |

| Cosmetics | Surfactant in personal care products | Improved stability and texture |

| Skin conditioning agent | Enhanced hydration | |

| Biotechnology | Biocompatible materials | Supports cell growth |

| Controlled drug delivery systems | Improved solubility and bioavailability | |

| Environmental Science | Surfactants for remediation | Mobilizes contaminants |

作用機序

Molecular Targets and Pathways:

Cell Membrane Interaction: The compound interacts with the lipid bilayer of cell membranes, disrupting membrane integrity and leading to cell lysis.

Protein Binding: It can bind to proteins, altering their structure and function, which contributes to its antimicrobial effects.

類似化合物との比較

N,N-Dimethyldodecylamine: A precursor in the synthesis of N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride.

Benzalkonium Chloride: Another quaternary ammonium compound with similar surfactant and antimicrobial properties.

Cetyltrimethylammonium Bromide: A quaternary ammonium compound used as a surfactant and antiseptic.

Uniqueness:

Long Alkyl Chain: The long dodecyl chain in this compound provides enhanced hydrophobic interactions compared to shorter chain analogs.

Versatility: Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile compound.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

生物活性

N-(2-Amino-2-oxoethyl)-N,N-dimethyldodecan-1-aminium chloride, also known as Dodecyl betaine, is a quaternary ammonium compound with potential applications in various biological contexts. Its molecular formula is C₁₆H₃₅ClN₂O, and it has garnered attention for its surfactant properties and biological activities, particularly in relation to antimicrobial effects and cell protection mechanisms.

- CAS Number : 15538-15-5

- Molecular Weight : 306.915 g/mol

- Solubility : Soluble in water, which enhances its applicability in biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism is primarily attributed to the disruption of bacterial cell membranes due to its cationic nature.

- Minimum Inhibitory Concentration (MIC) values for various strains indicate strong efficacy; for instance, MIC values range from 1–8 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .

-

Cell Protection Mechanisms

- Recent studies have highlighted the compound's protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, a condition linked to diabetes. The compound's structural analogs have shown maximal activity at low concentrations (EC50 around 0.1 μM), indicating its potential as a therapeutic agent in diabetes management .

- The protective mechanism involves modulation of cellular stress responses, enhancing cell viability under adverse conditions.

-

Micellar Formation and Surfactant Properties

- This compound has been studied for its micellar properties in aqueous solutions. These surfactant characteristics enable it to function effectively as a co-surfactant or solubility enhancer, which is crucial in pharmaceutical formulations . The critical micelle concentration (CMC) is an important parameter that influences its applications in drug delivery systems.

Study 1: Antibacterial Efficacy

A comparative study assessed the antibacterial activity of this compound against various bacterial strains. Results indicated that the compound exhibited:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 4 |

| Enterococcus faecalis | 2 |

This data suggests that the compound is particularly effective against Gram-positive bacteria due to its ability to disrupt membrane integrity .

Study 2: β-cell Protection

In a study focusing on pancreatic β-cells, this compound was shown to mitigate ER stress-induced apoptosis:

| Compound | Max Activity (%) | EC50 (μM) |

|---|---|---|

| N-(2-Amino-2-oxoethyl)... | 100 | 0.1 |

This highlights the compound's potential role in developing therapeutic strategies for diabetes .

特性

IUPAC Name |

(2-amino-2-oxoethyl)-dodecyl-dimethylazanium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34N2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-18(2,3)15-16(17)19;/h4-15H2,1-3H3,(H-,17,19);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLHEWMMAPAVMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC(=O)N.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。